Methyl propionimidate hydrochloride

Description

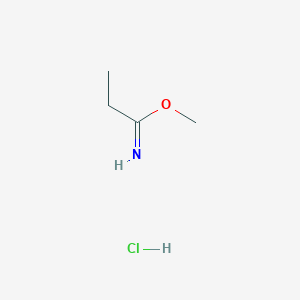

Methyl propionimidate hydrochloride is an alkyl imidate hydrochloride derivative characterized by the chemical formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. It consists of a three-carbon propionimidate backbone with a methyl ester group and a hydrochloride salt. This compound is primarily utilized in biochemical crosslinking and organic synthesis due to its ability to react with primary amines, forming stable amidine bonds . Its synthesis typically involves the reaction of propionitrile with anhydrous methanol and hydrogen chloride under controlled conditions, optimizing parameters such as temperature (0–20°C), pH (4.0–8.5), and moisture exclusion to achieve high yields (~94%) and purity (>99%) .

Properties

IUPAC Name |

methyl propanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(5)6-2;/h5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVNOHHLKWGUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505914 | |

| Record name | Methyl propanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39739-45-2 | |

| Record name | Methyl propanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propionimidate hydrochloride can be synthesized through several methods, with the most common being the Pinner reaction. This involves the acid-catalyzed alcoholysis of a nitrile. Another method includes the synthesis from ortho-esters or carbonyl compounds. Direct alkylation of amides is also a common approach, although it may lead to competition between N- and O-alkylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of polar solvents and basic conditions (e.g., NaH, LHMDS, K2CO3) to achieve N-alkylation. The use of alkyl halides as alkylating agents is common, and the reaction is typically carried out in the presence of a hindered base to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl propionimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted imidates .

Scientific Research Applications

Methyl propionimidate hydrochloride has a wide range of applications in scientific research:

Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.

Mechanism of Action

The mechanism of action of methyl propionimidate hydrochloride involves its reactivity with nucleophiles. The imidate group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is utilized in the modification of biomolecules, where the compound can form covalent bonds with amino groups in proteins and peptides, thereby altering their structure and function .

Comparison with Similar Compounds

Ethyl Propionimidate Hydrochloride

- Structure: Ethyl ester derivative with a longer alkyl chain (C₅H₁₂ClNO, MW: 137.61 g/mol) .

- Synthesis: Prepared via reaction of propionitrile with ethanol and HCl, following methods by McElvain and Nelson .

- Reactivity : Similar to methyl derivatives but exhibits slower reaction kinetics due to steric hindrance from the ethyl group.

- Applications : Used as a research reagent in protein modification and peptide synthesis .

Methyl Valerimidate Hydrochloride

- Structure: Five-carbon chain (C₆H₁₂ClNO, MW: 151.62 g/mol) with a pentanecarboximidate backbone .

- Reactivity: Increased hydrophobicity compared to methyl propionimidate, influencing solubility in non-polar solvents.

- Applications : Primarily employed in organic synthesis for introducing longer alkyl chains into target molecules .

Dimethyl 3,3′-Dithiopropionimidate Dihydrochloride

- Structure : Dimeric compound with a disulfide bridge (C₈H₁₆Cl₂N₂O₂S₂, MW: 323.31 g/mol) .

- Reactivity: Functions as a homobifunctional crosslinker, enabling reversible disulfide bond formation in proteins. Unlike methyl propionimidate, it is excluded in chromatin immunoprecipitation (ChIP) assays to prevent unwanted crosslinking artifacts .

- Applications : Critical in structural biology for studying protein-protein interactions .

Methyl Isobutyrimidate Hydrochloride

Ethyl 2-(2,6-Dichlorophenoxy)Propionimidate Hydrochloride

- Structure: Aryl-substituted derivative (C₁₁H₁₅Cl₂NO₂) with a dichlorophenoxy group .

Comparative Data Table

Biological Activity

Methyl propionimidate hydrochloride (MPH) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with MPH, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an imidate derivative, characterized by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 12657463

The presence of the imidate functional group is significant as it often correlates with various biological activities, including antimicrobial and anticancer properties.

The biological activity of MPH can be attributed to its ability to interact with biological macromolecules, influencing cellular processes. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : MPH may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Protein Interactions : The compound can affect protein-protein interactions, potentially disrupting signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that imidate derivatives, including MPH, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidates against bacterial strains, showcasing minimum inhibitory concentration (MIC) values that suggest potent antimicrobial activity. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

This data illustrates MPH's potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

MPH has also been investigated for its anticancer properties. In vitro studies have demonstrated that MPH can induce apoptosis in cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC : 25 µM after 48 hours of treatment.

These findings suggest that MPH may interfere with cancer cell growth through mechanisms such as inducing oxidative stress or disrupting cell cycle progression.

Case Studies

Several case studies have documented the effects of MPH on various biological systems:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of MPH in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

-

Case Study on Cancer Treatment :

- A laboratory study examined the effect of MPH on human cancer cell lines. The results showed that MPH treatment led to increased apoptosis markers and decreased proliferation rates in treated cells.

Safety and Toxicity

While the biological activities of MPH are promising, safety and toxicity assessments are crucial. Preliminary data from toxicological studies indicate that MPH exhibits low toxicity in mammalian cells at therapeutic concentrations. However, further investigations are required to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.